![molecular formula C22H24ClN3O2S B2360239 (E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide CAS No. 1198061-15-2](/img/structure/B2360239.png)

(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are most commonly known for their use in pharmaceuticals, particularly as antibiotics .

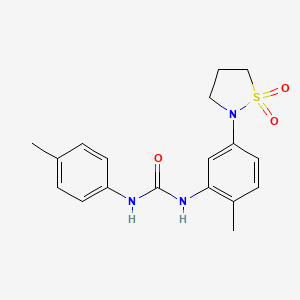

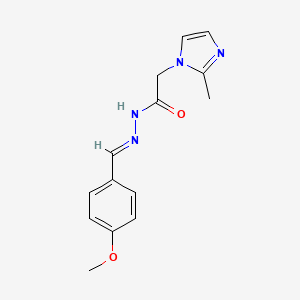

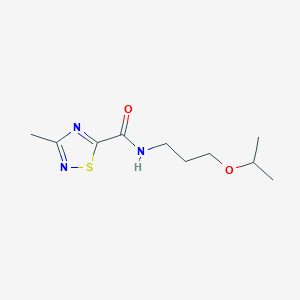

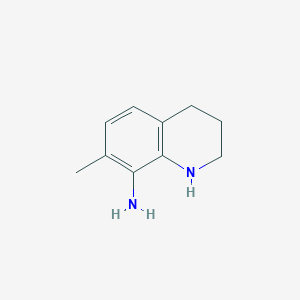

Molecular Structure Analysis

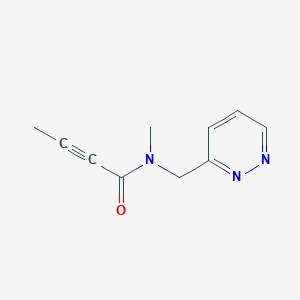

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the pyrazole ring, phenyl groups, and sulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis

As for the chemical reactions, it would depend on the specific conditions and reagents present. Sulfonamides, for example, are known to undergo reactions such as hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .Scientific Research Applications

Synthesis and Biological Potential

A significant area of research involving sulfonamide derivatives, including compounds structurally related to (E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide, focuses on their synthesis and evaluation for various biological activities. For instance, the synthesis of novel benzenesulfonamide derivatives has been explored, leading to compounds with promising in vitro antitumor activity against specific cancer cell lines. These derivatives have been subjected to comprehensive theoretical and experimental mechanical studies to understand their properties and interactions (Fahim & Shalaby, 2019).

Anticancer and Antiviral Properties

Research into celecoxib derivatives, structurally related to sulfonamides, has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, synthesized from celecoxib, were evaluated for their biological activities, revealing that certain derivatives may have therapeutic potential due to their selective biological effects and minimal tissue damage in comparison to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Photochemical Properties for Therapeutic Applications

The synthesis of zinc phthalocyanine derivatives with new benzenesulfonamide derivative groups has been investigated for their photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. Their excellent fluorescence properties and appropriate photodegradation quantum yield suggest their applicability in medical treatments (Pişkin, Canpolat, & Öztürk, 2020).

Ethylene-like Biological Activity

In the quest for small molecules with ethylene-like biological activity, compounds such as N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide (EH-1) have been identified. These molecules can induce a triple response in Arabidopsis seedlings, suggesting their potential use in plant biology and agriculture to regulate growth and development processes similar to ethylene (Oh et al., 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific physical and chemical properties, how it’s used, and how it’s handled. Generally, sulfonamides are associated with several side effects if used as drugs, including allergic reactions, and should be handled with care .

Future Directions

properties

IUPAC Name |

(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2S/c1-17-21(18(2)26(24-17)15-20-11-7-8-12-22(20)23)16-25(3)29(27,28)14-13-19-9-5-4-6-10-19/h4-14H,15-16H2,1-3H3/b14-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCNIUYMMKXBMO-BUHFOSPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)CN(C)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)CN(C)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)

![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)

![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)

![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360171.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)

![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)